molecular formula C11H7Cl2F6NO2 B258329 N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

货号 B258329
分子量: 370.07 g/mol
InChI 键: UIFWGNZGVFGIOO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide, also known as DCTB, is a synthetic compound that has been widely used in scientific research. DCTB is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play critical roles in many cellular processes, including signal transduction, gene expression, and cell proliferation.

作用机制

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain, which prevents its activation by diacylglycerol and other activators. N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide also inhibits the translocation of activated PKC to the plasma membrane, where it carries out its downstream signaling functions. The inhibition of PKC by N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to induce apoptosis in cancer cells and to protect against ischemic injury in the brain.
Biochemical and Physiological Effects:
The inhibition of PKC by N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to have a wide range of biochemical and physiological effects. For example, N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to inhibit the proliferation of cancer cells, to induce apoptosis in cancer cells, to protect against ischemic injury in the brain, and to improve glucose tolerance in diabetic mice. N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has also been shown to modulate the activity of ion channels and transporters, and to affect the release of neurotransmitters in the brain.

实验室实验的优点和局限性

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has several advantages for lab experiments, including its high potency and selectivity for PKC, its ability to penetrate cell membranes and to inhibit PKC in vivo, and its relative stability and solubility in aqueous solutions. However, N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide also has some limitations, including its potential toxicity and off-target effects, its relatively short half-life in vivo, and its limited availability and high cost.

未来方向

There are several future directions for the study of N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide and its role in cellular signaling and disease. For example, further studies are needed to elucidate the precise mechanisms by which N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide inhibits PKC and to identify its downstream targets and signaling pathways. Additionally, the potential therapeutic applications of N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide in cancer, diabetes, and other diseases should be explored further. Finally, the development of new and more potent PKC inhibitors based on the structure of N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

合成方法

The synthesis of N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide involves the reaction between 2,3-dichlorophenylacetic acid and 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The purity of N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide can be increased by recrystallization from a suitable solvent.

科学研究应用

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been widely used in scientific research as a tool to investigate the role of PKC in various cellular processes. PKC is a key regulator of many signaling pathways, and its dysregulation has been implicated in many diseases, including cancer, diabetes, and neurodegenerative disorders. N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to inhibit the activity of PKC in vitro and in vivo, and its use has led to the identification of novel PKC substrates and signaling pathways.

属性

产品名称

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

分子式

C11H7Cl2F6NO2

分子量

370.07 g/mol

IUPAC 名称

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

InChI

InChI=1S/C11H7Cl2F6NO2/c12-5-2-1-3-6(8(5)13)20-7(21)4-9(22,10(14,15)16)11(17,18)19/h1-3,22H,4H2,(H,20,21)

InChI 键

UIFWGNZGVFGIOO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O

规范 SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。